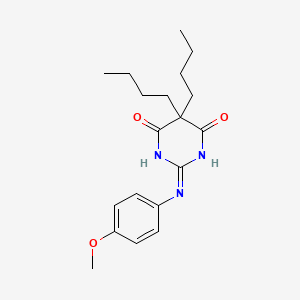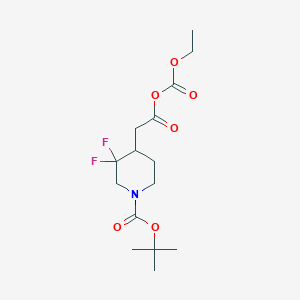
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride: is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a difluoropiperidine ring, and an acetic anhydride moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride typically involves multiple steps:
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of Acetic Anhydride Moiety: The acetic anhydride group is introduced through the reaction of the intermediate compound with acetic anhydride or similar reagents under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the difluoropiperidine ring using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of novel synthetic methodologies.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
- Used in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and intermediates.
- Applied in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic (ethyl carbonic) anhydride involves its interaction with specific molecular targets. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The difluoropiperidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The acetic anhydride moiety can undergo hydrolysis, releasing acetic acid and facilitating further reactions .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used for introducing Boc protecting groups.
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid: Another Boc-protected compound with a different ring structure.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other applications.
Uniqueness:
- The presence of both Boc and difluoropiperidine groups makes this compound unique in its reactivity and potential applications.
- The combination of these functional groups allows for selective reactions and interactions with biological targets, making it valuable in medicinal chemistry and drug design.
Properties
Molecular Formula |
C15H23F2NO6 |
|---|---|
Molecular Weight |
351.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-ethoxycarbonyloxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23F2NO6/c1-5-22-13(21)23-11(19)8-10-6-7-18(9-15(10,16)17)12(20)24-14(2,3)4/h10H,5-9H2,1-4H3 |
InChI Key |
PFUTWHSXZMRCPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OC(=O)CC1CCN(CC1(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R)-6,7-bis(dimethylamino)-1,3-bis(trifluoromethyl)-1H,3H-benzo[de]isochromene-1,3-diol](/img/structure/B12453140.png)

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B12453152.png)
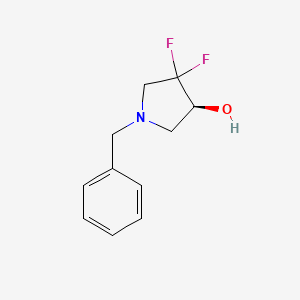
![1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B12453155.png)
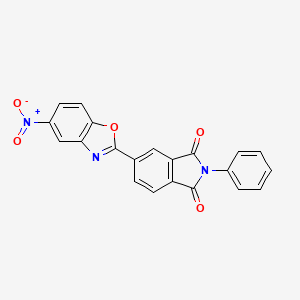
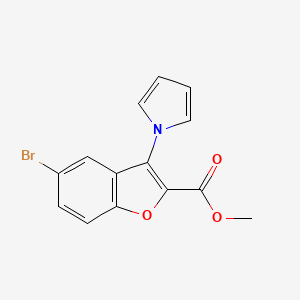
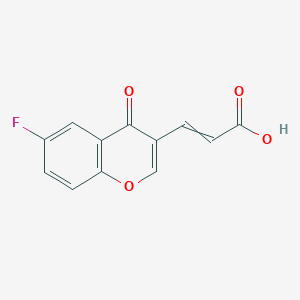
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
